Plipastatin B1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

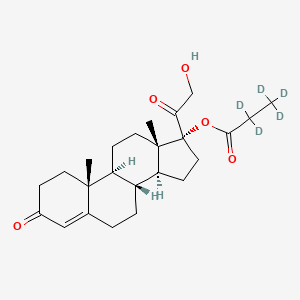

Plipastatin B1 is a potent antimicrobial lipopeptide produced by Bacillus subtilis. It is known for its strong antifungal properties and has the potential to replace conventional antifungal chemicals for controlling plant pathogens . This compound is synthesized by a non-ribosomal peptide synthetase encoded by the ppsABCDE operon .

Preparation Methods

Synthetic Routes and Reaction Conditions: Plipastatin B1 is synthesized by Bacillus subtilis through a non-ribosomal peptide synthetase (NRPS) pathway . The synthesis involves the incorporation of amino acids and fatty acids into a lipopeptide structure. The 4-phosphopantetheinyl transferase Sfp posttranslationally converts non-ribosomal peptide synthetases from inactive apoforms into their active holoforms . The production can be enhanced by integrating a fully expressed degQ version from Bacillus subtilis DSM10 T strain, which stimulates the DegU-P regulatory pathway that positively controls the ppsABCDE operon .

Industrial Production Methods: Industrial production of this compound involves genetic engineering of Bacillus subtilis strains to enhance yield. This includes the integration of a repaired sfp gene, deletion of the competitive surfactin operon, and the use of a strong constitutive promoter . Supplementation of ornithine as a precursor for plipastatin formation has also been shown to increase production .

Chemical Reactions Analysis

Types of Reactions: Plipastatin B1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups in its structure.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired product.

Major Products Formed: The major products formed from the reactions of this compound include modified lipopeptides with altered antifungal properties. These modifications can enhance or reduce the antimicrobial activity of the compound.

Scientific Research Applications

Plipastatin B1 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying non-ribosomal peptide synthesis . In biology, it is studied for its role in microbial interactions and its potential as a biocontrol agent . In medicine, this compound is investigated for its antifungal properties and potential therapeutic applications . In industry, it is explored for its use in developing environmentally friendly antifungal agents .

Mechanism of Action

Plipastatin B1 exerts its effects by disrupting the cell walls, membranes, and cytoskeleton of fungal cells . It targets the cell wall synthesis pathways and causes cell lysis. The molecular targets of this compound include enzymes involved in cell wall biosynthesis and membrane integrity .

Comparison with Similar Compounds

Plipastatin B1 is similar to other lipopeptides produced by Bacillus subtilis, such as surfactin, iturin, and fengycin . this compound is unique in its strong antifungal activity against filamentous fungi, while surfactin has antibacterial and hemolytic activities . Iturin and fengycin also have antifungal properties, but this compound is more effective against certain fungal pathogens .

List of Similar Compounds:- Surfactin

- Iturin

- Fengycin

Properties

Molecular Formula |

C74H114N12O20 |

|---|---|

Molecular Weight |

1491.8 g/mol |

IUPAC Name |

(4S)-5-[[(2R)-5-amino-1-[[(4S,7R,10S,13S,19R,22S,25R,28S)-10-(3-amino-3-oxopropyl)-4-[(2S)-butan-2-yl]-22-(2-carboxyethyl)-25-[(1R)-1-hydroxyethyl]-7-[(4-hydroxyphenyl)methyl]-3,6,9,12,18,21,24,27-octaoxo-19-propan-2-yl-2-oxa-5,8,11,17,20,23,26-heptazatricyclo[28.2.2.013,17]tetratriaconta-1(33),30(34),31-trien-28-yl]amino]-1-oxopentan-2-yl]amino]-4-[[(3R)-3-hydroxyhexadecanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C74H114N12O20/c1-7-9-10-11-12-13-14-15-16-17-18-21-49(89)42-59(91)77-52(33-36-60(92)93)66(97)78-51(22-19-38-75)65(96)81-56-41-47-26-30-50(31-27-47)106-74(105)63(44(5)8-2)84-69(100)55(40-46-24-28-48(88)29-25-46)82-67(98)53(32-35-58(76)90)79-71(102)57-23-20-39-86(57)73(104)62(43(3)4)83-68(99)54(34-37-61(94)95)80-72(103)64(45(6)87)85-70(56)101/h24-31,43-45,49,51-57,62-64,87-89H,7-23,32-42,75H2,1-6H3,(H2,76,90)(H,77,91)(H,78,97)(H,79,102)(H,80,103)(H,81,96)(H,82,98)(H,83,99)(H,84,100)(H,85,101)(H,92,93)(H,94,95)/t44-,45+,49+,51+,52-,53-,54-,55+,56-,57-,62+,63-,64+/m0/s1 |

InChI Key |

BBRYHXPVDSFBGT-LOBQSVLGSA-N |

Isomeric SMILES |

CCCCCCCCCCCCC[C@H](CC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@H](CCCN)C(=O)N[C@H]1CC2=CC=C(C=C2)OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H]3CCCN3C(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)[C@@H](C)O)CCC(=O)O)C(C)C)CCC(=O)N)CC4=CC=C(C=C4)O)[C@@H](C)CC)O |

Canonical SMILES |

CCCCCCCCCCCCCC(CC(=O)NC(CCC(=O)O)C(=O)NC(CCCN)C(=O)NC1CC2=CC=C(C=C2)OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)O)CCC(=O)O)C(C)C)CCC(=O)N)CC4=CC=C(C=C4)O)C(C)CC)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![heptadecan-9-yl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B12364314.png)

![N-(3-fluorophenyl)-1-[[4-(hydroxycarbamoyl)phenyl]methyl]-5-methylpyrazole-3-carboxamide](/img/structure/B12364330.png)

![(1R,10R)-N-[(4-chlorophenyl)methyl]-N-methyl-13-(4-nitrophenyl)sulfonyl-12-oxa-4,5,8,13-tetrazatricyclo[8.2.1.02,7]trideca-2,4,6-trien-3-amine](/img/structure/B12364354.png)